molecular formula C8H5ClN4 B13537757 4-Chloro-7h-pyrrolo[2,3-d]pyrimidine-5-acetonitrile

4-Chloro-7h-pyrrolo[2,3-d]pyrimidine-5-acetonitrile

Cat. No.: B13537757
M. Wt: 192.60 g/mol
InChI Key: VJQDJBNBMJMNKO-UHFFFAOYSA-N
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Description

2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}acetonitrile is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core. This compound is notable for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents.

Preparation Methods

The synthesis of 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}acetonitrile typically involves multiple steps. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted into 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. The next step involves converting this intermediate into 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is subsequently chlorinated to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .

Chemical Reactions Analysis

2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}acetonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of compounds derived from 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}acetonitrile often involves the inhibition of specific enzymes or signaling pathways. For example, Janus kinase (JAK) inhibitors, which share a similar core structure, interfere with the JAK-STAT signaling pathway. This pathway is crucial for cell division, survival, and immune responses . By inhibiting this pathway, these compounds can exert anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}acetonitrile lies in its versatile reactivity and its role as a building block for a wide range of biologically active compounds.

Properties

Molecular Formula

C8H5ClN4

Molecular Weight

192.60 g/mol

IUPAC Name

2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetonitrile

InChI

InChI=1S/C8H5ClN4/c9-7-6-5(1-2-10)3-11-8(6)13-4-12-7/h3-4H,1H2,(H,11,12,13)

InChI Key

VJQDJBNBMJMNKO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N1)N=CN=C2Cl)CC#N

Origin of Product

United States

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